molecular formula C18H20N4O2 B11417052 N-(3-methoxypropyl)-1-phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxamide

N-(3-methoxypropyl)-1-phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxamide

Cat. No.: B11417052
M. Wt: 324.4 g/mol
InChI Key: QJCFCFFVSFDHFO-UHFFFAOYSA-N
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Description

N-(3-methoxypropyl)-1-phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxamide is a complex organic compound that features a pyrazole ring substituted with a phenyl group, a pyrrole ring, and a carboxamide group. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-methoxypropyl)-1-phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxamide typically involves multi-step organic reactions. One common method involves the initial formation of the pyrazole ring, followed by the introduction of the phenyl and pyrrole substituents. The final step involves the attachment of the 3-methoxypropyl group and the carboxamide functionality.

    Formation of Pyrazole Ring: The pyrazole ring can be synthesized through the cyclization of hydrazine derivatives with 1,3-diketones under acidic or basic conditions.

    Introduction of Substituents: The phenyl and pyrrole groups can be introduced via electrophilic aromatic substitution reactions.

    Attachment of 3-Methoxypropyl Group: This step can be achieved through nucleophilic substitution reactions using appropriate alkyl halides.

    Formation of Carboxamide Group: The carboxamide group can be introduced through the reaction of the corresponding carboxylic acid derivative with amines or ammonia.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and selectivity.

Chemical Reactions Analysis

Types of Reactions

N-(3-methoxypropyl)-1-phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert certain functional groups into their corresponding reduced forms.

    Substitution: Both nucleophilic and electrophilic substitution reactions can be performed on this compound to introduce new substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amines or alcohols.

Scientific Research Applications

N-(3-methoxypropyl)-1-phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxamide has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its biological activities.

    Biological Research: It is used in studies to understand its effects on various biological pathways and targets.

    Chemical Biology: The compound serves as a tool to probe the function of specific proteins and enzymes.

    Industrial Applications: It may be used in the development of new materials or as a precursor in the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of N-(3-methoxypropyl)-1-phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    N-(3-methoxypropyl)-1-phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxamide: shares similarities with other pyrazole derivatives, such as:

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct biological activities and chemical properties. The presence of the 3-methoxypropyl group and the combination of phenyl and pyrrole substituents make it a valuable compound for various research applications.

Properties

Molecular Formula

C18H20N4O2

Molecular Weight

324.4 g/mol

IUPAC Name

N-(3-methoxypropyl)-1-phenyl-5-pyrrol-1-ylpyrazole-4-carboxamide

InChI

InChI=1S/C18H20N4O2/c1-24-13-7-10-19-17(23)16-14-20-22(15-8-3-2-4-9-15)18(16)21-11-5-6-12-21/h2-6,8-9,11-12,14H,7,10,13H2,1H3,(H,19,23)

InChI Key

QJCFCFFVSFDHFO-UHFFFAOYSA-N

Canonical SMILES

COCCCNC(=O)C1=C(N(N=C1)C2=CC=CC=C2)N3C=CC=C3

Origin of Product

United States

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